![molecular formula C10H14Br2 B14467261 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 70389-76-3](/img/structure/B14467261.png)
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a dibromomethylidene group attached to a dimethyl-substituted bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction can be performed using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes . The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
For large-scale industrial production, the preparation method may involve mixing specific precursors such as cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with reagents like urea, followed by heating to achieve the desired reaction . This method is advantageous due to its simplicity, lower reaction temperature, and high yield, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The dibromomethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dinitrogen pentoxide for nitration reactions , and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions can lead to the formation of nitro-substituted derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its biological activity and potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism by which 3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane exerts its effects involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure, used in various chemical applications.
Uniqueness
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to the presence of the dibromomethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and chemical processes.
特性
CAS番号 |
70389-76-3 |
|---|---|
分子式 |
C10H14Br2 |
分子量 |
294.03 g/mol |
IUPAC名 |
3-(dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H14Br2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-7H,3-5H2,1-2H3 |
InChIキー |
YIPYYLFUGGZHBU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)


![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
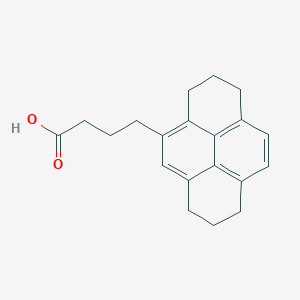

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
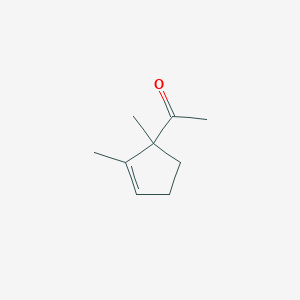
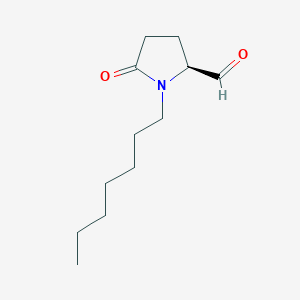
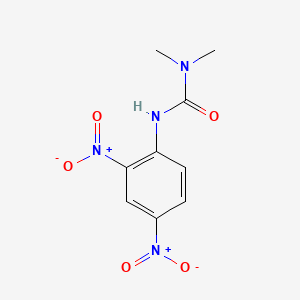
selanium bromide](/img/structure/B14467233.png)
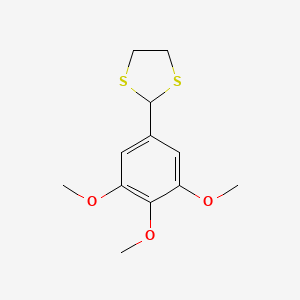
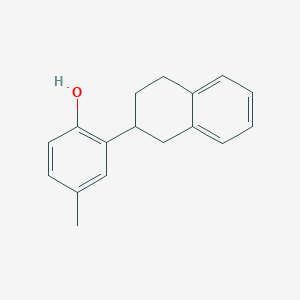
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
